Benzenemethanol, 2,2'-oxybis-
CAS No.: 10038-40-1
Cat. No.: VC21267366
Molecular Formula: C14H14O3
Molecular Weight: 230.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 10038-40-1 |
|---|---|
| Molecular Formula | C14H14O3 |
| Molecular Weight | 230.26 g/mol |
| IUPAC Name | [2-[2-(hydroxymethyl)phenoxy]phenyl]methanol |
| Standard InChI | InChI=1S/C14H14O3/c15-9-11-5-1-3-7-13(11)17-14-8-4-2-6-12(14)10-16/h1-8,15-16H,9-10H2 |
| Standard InChI Key | VRVKKKKXKVCPEW-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)CO)OC2=CC=CC=C2CO |
| Canonical SMILES | C1=CC=C(C(=C1)CO)OC2=CC=CC=C2CO |
Introduction
Physical and Chemical Properties
Thermodynamic Properties
The thermodynamic behavior of Benzenemethanol, 2,2'-oxybis- can be partially understood through examination of related systems. Studies of benzyl alcohol in combination with ethylene glycol derivatives provide insight into potential behaviors of our target compound. Excess molar enthalpy measurements have been recorded for mixtures containing benzyl alcohol and ethanol, 2,2'-oxybis- (diethylene glycol), which may share similar interaction patterns .
The following table presents excess molar enthalpy data for a related system:
| Mole fraction of Ethanol, 2,2'-oxybis- | Excess molar enthalpy (kJ/mol) |
|---|---|
| 0.0434 | -0.1413 |
| 0.0833 | -0.2359 |
| 0.1199 | -0.3001 |
| 0.1537 | -0.3441 |
| 0.2142 | -0.3954 |
| 0.2665 | -0.4216 |
| 0.3528 | -0.4394 |
| 0.4208 | -0.4471 |
| 0.5216 | -0.4574 |
| 0.6206 | -0.4488 |
| 0.6856 | -0.4287 |
| 0.7658 | -0.3712 |
| 0.8135 | -0.3309 |
| 0.8674 | -0.2505 |
| 0.8970 | -0.2095 |
| 0.9290 | -0.1513 |
| 0.9632 | -0.0826 |
The negative values of excess molar enthalpy indicate favorable interactions between the components in solution, suggesting exothermic mixing processes . This thermodynamic behavior may offer insights into how Benzenemethanol, 2,2'-oxybis- would interact with various solvents and other compounds.
Density and Related Data
| Mole fraction of Ethanol, 2,2'-oxybis- | Mass density (kg/m³) |
|---|---|
| 0.0719 | 1038.79 |
| 0.1308 | 1042.93 |
| 0.2285 | 1049.76 |
| 0.3115 | 1055.63 |
| 0.4139 | 1062.92 |
| 0.5312 | 1071.36 |
| 0.6035 | 1076.60 |
| 0.7277 | 1085.70 |
| 0.8237 | 1092.77 |
| 0.8597 | 1095.43 |
| 0.8984 | 1098.29 |
| 0.9539 | 1102.43 |
The data demonstrates a consistent increase in density with increasing mole fraction of ethanol, 2,2'-oxybis-, suggesting strong intermolecular interactions . This pattern may be indicative of the behavior of similar ether compounds, potentially including our target compound.
Synthesis Methods and Reaction Chemistry
Etherification Mechanisms
The synthesis of Benzenemethanol, 2,2'-oxybis- likely involves etherification reactions of benzyl alcohol. Recent advances in iron-catalyzed etherification provide promising routes for the preparation of symmetrical and nonsymmetrical ethers from benzyl alcohols . The development of these environmentally friendly methods has significant implications for the synthesis of compounds like Benzenemethanol, 2,2'-oxybis-.
Iron(III) chloride hexahydrate (FeCl₃·6H₂O) has been demonstrated as an effective catalyst for symmetrical etherification of benzyl alcohols, yielding corresponding symmetrical ethers with yields ranging from 53% to 91% . For the target compound, this synthetic approach would involve the dehydration condensation of two benzyl alcohol molecules under appropriate catalytic conditions.
Green Chemistry Approaches
Modern syntheses of ether compounds increasingly employ green chemistry principles. The use of propylene carbonate as a green, recyclable solvent has been highlighted in recent research as particularly effective for iron-catalyzed etherification reactions . This solvent offers several advantages:
-
It is non-toxic and biodegradable
-
It facilitates simple product extraction using petroleum ether
-
It can be reused after purification by distillation under reduced pressure
These environmentally conscious approaches align with sustainable chemistry initiatives and may provide efficient routes to Benzenemethanol, 2,2'-oxybis- synthesis.
Catalytic Systems and Reaction Optimization
Iron-Based Catalysis
Recent research has demonstrated the effectiveness of iron-based catalytic systems for etherification reactions. For symmetrical etherification, FeCl₃·6H₂O (5 mol%) has proven effective, while FeCl₂·4H₂O (10 mol%) in combination with a pyridine bis-thiazoline ligand (12 mol%) facilitates highly selective nonsymmetrical etherification .
The catalytic system selection significantly impacts both reaction efficiency and product selectivity. For compounds like Benzenemethanol, 2,2'-oxybis-, the FeCl₃·6H₂O system would likely be most appropriate given its effectiveness in symmetrical etherification reactions. The reaction conditions typically involve:
-
Catalyst loading of 5 mol%
-
Propylene carbonate as solvent
-
Moderate reaction temperatures (approximately 100°C)
-
Extended reaction times to ensure complete conversion
These conditions provide a framework for potential synthetic approaches to Benzenemethanol, 2,2'-oxybis-.
Reaction Optimization Factors
Several factors influence the efficiency of etherification reactions relevant to Benzenemethanol, 2,2'-oxybis- synthesis:
-
Solvent selection plays a crucial role, with propylene carbonate demonstrating superior performance compared to alternatives such as dimethyl carbonate, acetonitrile, and dichloromethane
-
Catalyst type and loading significantly impact both reaction rate and selectivity
-
Temperature control affects reaction kinetics and prevents side reactions
-
Substrate concentration influences reaction efficiency and product distribution
Optimization of these parameters would be essential for developing an efficient synthetic route to Benzenemethanol, 2,2'-oxybis-.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume